molecular formula C26H46N4O2S B12000313 8-(butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-(butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12000313
M. Wt: 478.7 g/mol
InChI Key: JMJJBLURYKDLNM-UHFFFAOYSA-N
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Description

8-(butylthio)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a butylthio group at the 8th position, a hexadecyl chain at the 7th position, and a methyl group at the 3rd position of the purine ring The purine ring itself is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylthio)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using butylthiol and an appropriate leaving group on the purine ring.

    Attachment of the Hexadecyl Chain: The hexadecyl chain can be attached through a Friedel-Crafts alkylation reaction, using hexadecyl chloride and a Lewis acid catalyst.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(butylthio)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls.

    Substitution: Nucleophilic substitution reactions can occur at the butylthio group, where nucleophiles such as amines or thiols can replace the butylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

8-(butylthio)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(butylthio)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.

    Pathways: It may interfere with the synthesis and degradation of nucleotides, leading to alterations in cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

  • 8-(butylthio)-7-octadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(butylthio)-7-hexadecyl-3-ethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(methylthio)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-(butylthio)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylthio group, hexadecyl chain, and methyl group on the purine ring differentiates it from other similar compounds and may result in unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C26H46N4O2S

Molecular Weight

478.7 g/mol

IUPAC Name

8-butylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H46N4O2S/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-30-22-23(27-26(30)33-21-7-5-2)29(3)25(32)28-24(22)31/h4-21H2,1-3H3,(H,28,31,32)

InChI Key

JMJJBLURYKDLNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C

Origin of Product

United States

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